(2E)-2-[(2E)-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
5-(4-Bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that features a combination of aromatic, furan, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps:
Formation of 5-(4-bromophenyl)-2-furaldehyde: This can be achieved through the bromination of 2-furaldehyde followed by a Friedel-Crafts acylation reaction.
Synthesis of [(2E)-3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: This involves the reaction of 3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted phenyl derivatives can be obtained.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The thiazolidinone moiety can interact with enzymes, altering their activity. The furan ring can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-2-furaldehyde: Shares the furan and bromophenyl moieties.
[(2E)-3-Allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone: Shares the thiazolidinone and hydrazone moieties.
Uniqueness
The combination of these moieties in a single molecule provides unique chemical and biological properties not found in the individual components. This makes the compound particularly valuable for research and industrial applications.
Properties
Molecular Formula |
C25H22BrN3O2S |
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Molecular Weight |
508.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22BrN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+ |
InChI Key |
PTJYTCCVSYRKNH-REUZPSCBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2)CC=C |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2)CC=C |
Origin of Product |
United States |
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